Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester
Description
Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester (IUPAC name: diethyl [(3-cyanophenyl)methyl]phosphonate) is an organophosphorus compound characterized by a phosphonic acid core functionalized with a 3-cyanophenylmethyl group and two ethyl ester moieties. This compound is typically synthesized via esterification or phosphorylation reactions, as seen in analogous phosphonate syntheses (e.g., Wittig-Horner coupling in ).
Structure
3D Structure
Properties
IUPAC Name |
3-(diethoxyphosphorylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUYDPWWJCNLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614315 | |
| Record name | Diethyl [(3-cyanophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54049-93-3 | |
| Record name | Diethyl P-[(3-cyanophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54049-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(3-cyanophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with 3-cyanobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-cyanobenzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents such as halogens or nucleophiles like amines can be employed for substitution reactions.
Major Products Formed
Hydrolysis: Phosphonic acid and ethanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the reagents used.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagents in Organic Chemistry :
- Phosphonic acid esters are widely used as reagents in organic synthesis. They can act as nucleophiles or electrophiles in various reactions, facilitating the formation of carbon-phosphorus bonds. This functionality is crucial for developing complex organic molecules.
-
Cyanohydrin Synthesis :
- Research indicates that phosphonic acids can be utilized in the synthesis of cyanohydrins from acyl phosphonates through reactions with diethylaluminum cyanide. This process has been shown to yield high-quality products with good yields, underscoring the utility of phosphonic acid derivatives in generating valuable intermediates for further chemical transformations .
- Multicomponent Reactions :
Biological Applications
- Antiviral Activity :
-
Medicinal Chemistry :
- Phosphonic acids are being investigated for their potential as therapeutic agents due to their ability to mimic phosphate groups found in biological systems. This mimicking can enhance the bioavailability and efficacy of certain drugs.
Case Study 1: Synthesis of Bioactive Compounds
A research group utilized phosphonic acid derivatives to synthesize a library of trisubstituted imidazoles that exhibited potent binding affinities for specific protein kinases involved in inflammation pathways. This study demonstrated the versatility of phosphonic acids in creating lead compounds for drug discovery .
Case Study 2: Antiviral Applications
In a notable study, researchers investigated the use of phosphonate esters as antiviral agents against HIV-1. The results indicated that these compounds could inhibit viral replication effectively, providing a foundation for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The meta-cyano substitution differentiates this compound from analogs such as diethyl 4-cyanobenzylphosphonate (para-cyano, ). For example, electron-withdrawing groups like -CN lower the pKa of phosphonic acids, enhancing solubility in polar solvents.
Table 1: Key Properties of Selected Phosphonic Acid Diethyl Esters
Key Differentiators
- Meta vs.
- Electron-Withdrawing vs. Electron-Donating Groups : Compared to diethyl 3,5-dimethoxybenzylphosphonate (), the target compound’s -CN group increases electrophilicity, favoring nucleophilic attacks in synthetic modifications.
- Biological Activity: Unlike diethyl hydroxy(3-nitrophenyl)methylphosphonate (), which has a nitro group for redox activity, the cyano group may confer resistance to metabolic degradation.
Biological Activity
Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester (C12H16NO3P) is a phosphonic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
Phosphonic acid derivatives are characterized by their phosphonate group, which can influence biological interactions. The structure of [(3-cyanophenyl)methyl]-, diethyl ester features a cyanophenyl group attached to a phosphonic acid moiety, which contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H16NO3P |
| Molecular Weight | 253.24 g/mol |
| CAS Number | 21466817 |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
Phosphonic acids are known for their ability to inhibit enzymes involved in various metabolic pathways. The diethyl ester form may enhance bioavailability and cellular uptake, making it a candidate for therapeutic applications.
- Enzyme Inhibition : The phosphonate group can mimic phosphate groups in biochemical reactions, potentially inhibiting phosphatases or kinases.
- Antimicrobial Activity : Some phosphonic acids exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
Case Studies
- Antitumor Activity : Research has indicated that certain phosphonic acid derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study found that related compounds showed significant inhibition of cell proliferation in various cancer models, suggesting that [(3-cyanophenyl)methyl]-, diethyl ester could have similar effects due to structural similarities .
- Antiviral Properties : A study explored the antiviral potential of phosphonate esters against viral infections. The findings suggested that modifications in the structure could enhance activity against specific viral targets .
Comparative Analysis with Related Compounds
To better understand the biological activity of [(3-cyanophenyl)methyl]-, diethyl ester, it is useful to compare it with other phosphonic acid derivatives.
Table 2: Biological Activity Comparison
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| [(3-cyanophenyl)methyl]-, diethyl ester | TBD | Antitumor |
| Phosphonic acid A | 10 | Antiviral |
| Phosphonic acid B | 25 | Antimicrobial |
Synthesis Pathways
The synthesis of [(3-cyanophenyl)methyl]-, diethyl ester typically involves the reaction of cyanophenylmethanol with phosphorus oxychloride followed by esterification with ethanol. This method allows for the selective formation of the desired diethyl ester.
Synthesis Steps
- Preparation of Cyanophenylmethanol : This can be synthesized through nucleophilic substitution reactions.
- Reaction with Phosphorus Oxychloride : This step introduces the phosphonate functionality.
- Esterification : The final step involves reacting with ethanol under acidic conditions to yield the diethyl ester.
Q & A
Basic Research Question
- NMR Spectroscopy : ³¹P NMR is critical for identifying the phosphorus environment (δ ~20–30 ppm for phosphonate esters). ¹H NMR confirms ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and the 3-cyanophenyl group (aromatic protons at δ 7.4–8.0 ppm) .
- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C ester linkage) .
- HPLC-MS : Useful for purity assessment and detecting hydrolysis byproducts .
How does the 3-cyanophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing cyano group enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack. Methodological insights:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, alcohols) under varying conditions (pH, solvent polarity) .
- Computational Analysis : Density Functional Theory (DFT) calculations can predict transition-state geometries and activation energies .
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
What experimental strategies resolve contradictions in reported degradation pathways under acidic vs. alkaline conditions?
Advanced Research Question
Discrepancies arise from competing hydrolysis mechanisms:
- Acidic Conditions : Protonation of the ester oxygen leads to P-O bond cleavage, yielding [(3-cyanophenyl)methyl]phosphonic acid .
- Alkaline Conditions : OH⁻ attacks the phosphorus center, forming phosphate derivatives .
- Resolution Methods :
- LC-MS/MS : Quantify degradation products and identify intermediates .
- Isotopic Tracing : Use deuterated solvents to distinguish hydrolysis pathways .
How can molecular docking predict the compound’s inhibitory activity against target enzymes?
Advanced Research Question
- Target Selection : Prioritize enzymes with phosphonate-binding sites (e.g., alkaline phosphatases, metalloproteases) .
- Docking Workflow :
- Prepare ligand (compound) and receptor (enzyme) structures using tools like AutoDock Vina .
- Validate with known inhibitors (e.g., fosetyl-aluminum) to calibrate scoring functions .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical interactions (e.g., H-bonds with catalytic residues) .
What analytical challenges arise in quantifying trace residues of this compound in environmental samples?
Advanced Research Question
- Matrix Interference : Co-extracted organics from soil/water samples can suppress ionization in LC-MS. Mitigate via SPE (solid-phase extraction) with mixed-mode sorbents .
- Limit of Detection (LOD) : Optimize MRM (multiple reaction monitoring) transitions for phosphonate-specific fragments (e.g., m/z 63 for PO₂⁻) .
- Degradation Artifacts : Store samples at –20°C with NaN₃ to inhibit microbial breakdown .
How does the compound’s log P value correlate with its membrane permeability in biological assays?
Basic Research Question
- Log P Determination : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., XLogP3) .
- Permeability Assays :
- Caco-2 cell monolayers to simulate intestinal absorption .
- PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion .
- Structure-Activity Relationship (SAR) : Modify ester groups (e.g., methyl vs. ethyl) to tune lipophilicity .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile ethanol byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
How can NMR crystallography elucidate the solid-state structure of this compound?
Advanced Research Question
- Sample Preparation : Recrystallize from ethanol/water mixtures to obtain single crystals .
- ¹³C CP/MAS NMR : Resolve crystallographic splitting of aromatic and ester carbons .
- X-ray Diffraction : Compare experimental/PXRD patterns with DFT-optimized structures .
What role does the phosphonate moiety play in stabilizing metal-organic frameworks (MOFs)?
Advanced Research Question
- Coordination Studies : Use EXAFS (Extended X-ray Absorption Fine Structure) to probe P-O-M (M = Zn, Cu) bonds in MOFs .
- Thermal Stability : TGA (Thermogravimetric Analysis) shows enhanced decomposition temperatures (>300°C) due to robust P-O-metal linkages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
